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molecular formula C12H13F3 B8781390 1-Cyclopentyl-2-(trifluoromethyl)benzene CAS No. 1206125-14-5

1-Cyclopentyl-2-(trifluoromethyl)benzene

Cat. No. B8781390
M. Wt: 214.23 g/mol
InChI Key: HZNXRICIKBTUQY-UHFFFAOYSA-N
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Patent
US09447041B2

Procedure details

To a 10 L jacketed reactor was added dry THF (2.4 L) and magnesium turnings (81.0 g, 3.33 mol, 1.5 eq.) under N2. In a separate flask FeCl3 (36 g, 0.22 mol, 0.1 eq.) was dissolved in THF (150 mL) (caution, exothermic) under N2. This dark brown solution was allowed to cool to ambient temperature and then added over 10 min to the reactor content under N2 at an internal temperature of about 10° C. TMEDA (402 mL) was added to this yellow/green mixture keeping the internal temperature below about 20° C. (slightly exothermic). The resulting rust brown mixture was stirred at ambient temperature for 1 h under N2 then 1 h at 45° C. The reactor contents were allowed to cool below about 20° C. and a mixture of 1-bromo-2-(trifluoromethyl)benzene (500 g, 2.22 mol) and bromocyclopentane (397 g, 2.66 mol, 1.2 eq.) added dropwise under N2 at a rate as to maintain the internal temperature between about 25-30° C. After the addition, the reaction mixture was stirred at about 25° C. under N2 overnight, allowed to cool to an internal temperature of about 0° C. and quenched with 6 N HCl (2 L) at a rate as to maintain the internal temperature below about 15° C. (caution, exothermic). [Note: IPC's after completing the addition and stirring overnight were similar indicating that the reaction may have been completed much sooner.] After the quench, hexane (3 L) was added and the reactor contents were stirred at ambient temperature for 1 h. The phases were separated and the aqueous layer back extracted with hexane (1 L). The combined organic layers were dried (Na2SO4), slurried with silica (750 g) and filtered washing the solids with hexane (1 L). The filtrate was concentrated under reduced pressure (100 torr at 37° C.) to give an amber oil (317 g, 973 Area % by HPLC, 87.7 wt % by HPLC (contained residual hexane by NMR), corrected yield 58′%) which was used in the next step without further purification.
Quantity
3 L
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
402 mL
Type
reactant
Reaction Step Three
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Five
Quantity
397 g
Type
reactant
Reaction Step Five
Quantity
81 g
Type
reactant
Reaction Step Six
Name
Quantity
2.4 L
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].CN(CCN(C)C)C.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:20])([F:19])[F:18].Br[CH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1>C1COCC1.CCCCCC>[CH:22]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:17]([F:20])([F:19])[F:18])[CH2:26][CH2:25][CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
3 L
Type
solvent
Smiles
CCCCCC
Step Two
Name
FeCl3
Quantity
36 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
402 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Four
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
500 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
397 g
Type
reactant
Smiles
BrC1CCCC1
Step Six
Name
Quantity
81 g
Type
reactant
Smiles
[Mg]
Name
Quantity
2.4 L
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at about 25° C. under N2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over 10 min to the reactor content under N2 at an internal temperature of about 10° C
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the internal temperature below about 20° C.
CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 45° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool below about 20° C.
ADDITION
Type
ADDITION
Details
added dropwise under N2 at a rate as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature between about 25-30° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to an internal temperature of about 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 6 N HCl (2 L) at a rate as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below about 15° C. (caution, exothermic)
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
were similar indicating that the reaction
STIRRING
Type
STIRRING
Details
the reactor contents were stirred at ambient temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer back extracted with hexane (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing the solids with hexane (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure (100 torr at 37° C.)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(CCCC1)C1=C(C=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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